

A Comparative Toxicological Assessment of Nopyl Acetate via Read-Across Analysis

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Compound of Interest

Compound Name: Nopyl acetate

Cat. No.: B1679847

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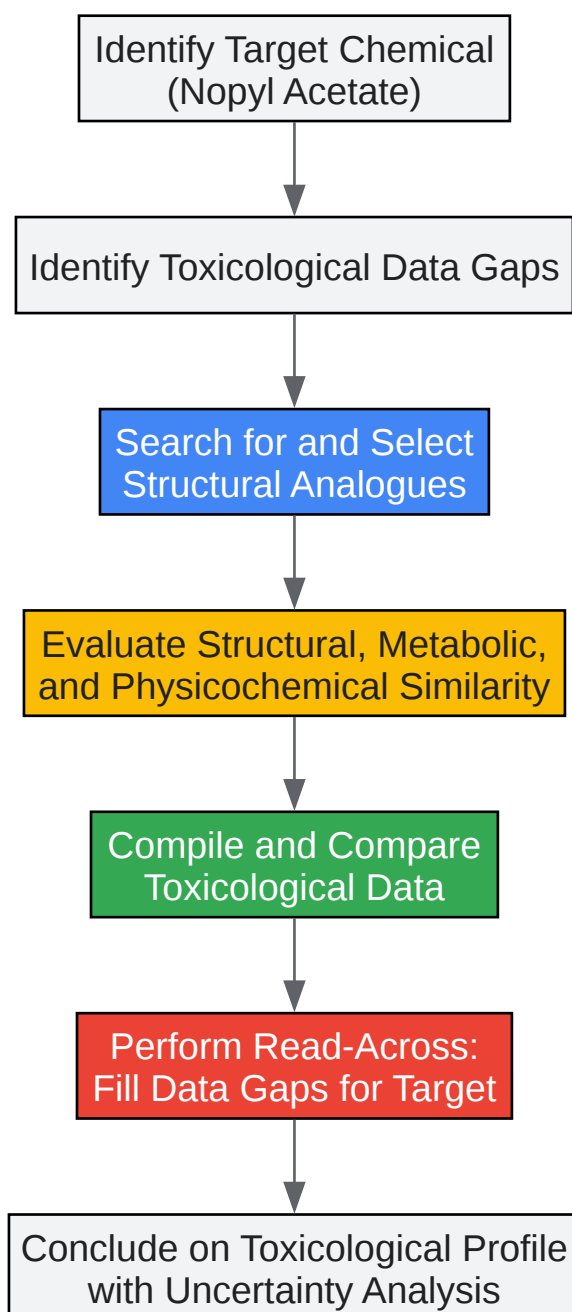
For Researchers, Scientists, and Drug Development Professionals

This guide provides a toxicological comparison of **Nopyl acetate** with structurally similar chemicals to facilitate a read-across analysis. Read-across is a scientific method used to predict the toxicity of a substance by using data from one or more analogous, or "look-alike," chemicals. This approach is instrumental in filling data gaps for chemicals with limited experimental data, thereby reducing the need for animal testing while ensuring robust safety assessments.

This document summarizes available toxicological data for **Nopyl acetate**, identifies key data gaps, and presents a comparative analysis with selected analogues: Linalyl acetate, Isobornyl acetate, and α -Terpinyl acetate. The comparison focuses on critical toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity.

The Read-Across Framework

The read-across approach is founded on the principle that structurally similar substances are likely to have similar physicochemical properties, toxicokinetic behavior, and toxicological effects. The process involves identifying a "target" chemical (**Nopyl acetate**) with data gaps and selecting one or more "source" chemicals (analogues) with a robust dataset. By comparing the available data, a scientifically defensible prediction can be made for the target chemical's missing toxicity endpoints.



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A simplified workflow for the read-across toxicological assessment process.

Toxicological Profile of Nopyl Acetate (Target Chemical)

Nopyl acetate (CAS No. 128-51-8) is a fragrance ingredient with a sweet, woody-fruity odor[1]. Its known toxicological data is summarized below, highlighting the existing gaps in its safety

profile.

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50 = 3000 mg/kg	[1][2][3]
Acute Dermal Toxicity	Rabbit	Dermal	LD50 > 2000 mg/kg	[4]

Key Observations:

- Skin Irritation: **Nopyl acetate** is considered slightly irritating to the skin[4].
- Eye Irritation: It is classified as causing serious eye irritation[4][5][6].
- Skin Sensitization: There is evidence that **Nopyl acetate** may cause an allergic skin reaction and it is classified as a skin sensitizer (Sub-category 1B)[5][6]. However, one maximization test in human volunteers showed no sensitization at a 10% concentration[4].

Identified Data Gaps:

- Genotoxicity: No definitive studies on mutagenic or clastogenic potential are publicly available[4].
- Repeated Dose Toxicity: Data from repeated-dose studies are not available in the reviewed literature[4].

Selection and Profile of Analogue Chemicals

To address the data gaps for **Nopyl acetate**, three structural analogues were selected based on their nature as terpene acetates.

- Linalyl acetate (CAS No. 115-95-7): An acyclic monoterpene acetate, a major component of lavender and bergamot oils[2].
- Isobornyl acetate (CAS No. 125-12-2): A bicyclic monoterpene acetate with a camphor-like, woody odor[7]. Its bicyclic structure is comparable to **Nopyl acetate**.

- α -Terpinyl acetate (CAS No. 80-26-2): A monocyclic monoterpene acetate.

Comparative Analysis and Data Tables

The following tables present a side-by-side comparison of the toxicological data for **Nopyl acetate** and its selected analogues.

Table 1: Acute Toxicity

This table compares the acute oral and dermal toxicity of the target and analogue chemicals.

Chemical	CAS No.	Acute Oral LD50 (Rat)	Acute Dermal LD50 (Rabbit)
Nopyl acetate (Target)	128-51-8	3000 mg/kg[1][2][3]	> 2000 mg/kg[4]
Linalyl acetate	115-95-7	13,934 mg/kg[8]	> 5000 mg/kg
Isobornyl acetate	125-12-2	> 10,000 mg/kg[9]	> 20,000 mg/kg[9]
α -Terpinyl acetate	80-26-2	5075 mg/kg[10]	No data

Conclusion: All chemicals, including **Nopyl acetate**, demonstrate low acute toxicity via both oral and dermal routes.

Table 2: Skin & Eye Irritation

This table summarizes the irritation potential of the chemicals.

Chemical	Skin Irritation	Eye Irritation
Nopyl acetate (Target)	Irritating[2][3]	Serious eye irritation[4][5][6]
Linalyl acetate	Causes skin irritation[8][11]	Causes serious eye irritation[8]
Isobornyl acetate	Irritating[9]	No data
α -Terpinyl acetate	Mildly irritating	No data

Conclusion: The available data suggests that terpene acetates as a class have the potential for skin and eye irritation. **Nopyl acetate**'s profile is consistent with the analogues.

Table 3: Skin Sensitization

This table compares the potential of the chemicals to cause skin sensitization.

Chemical	Skin Sensitization Potential
Nopyl acetate (Target)	May cause an allergic skin reaction (UN GHS Category 1B)[4][5][6]
Linalyl acetate	May cause an allergic skin reaction[11]
Isobornyl acetate	Not a sensitizer[7][9]
α -Terpinyl acetate	Not a concern for skin sensitization under current use levels[12]

Conclusion: While **Nopyl acetate** and Linalyl acetate are considered potential sensitizers, Isobornyl and α -Terpinyl acetate are not. This endpoint shows some variability within the terpene acetate group, though **Nopyl acetate**'s classification warrants a conservative approach to its handling.

Table 4: Genotoxicity

This table addresses the genotoxicity data gap for **Nopyl acetate** by examining data from its analogues.

Chemical	Bacterial Reverse Mutation Assay (Ames Test)	In Vitro Micronucleus Test
Nopyl acetate (Target)	No Data	No Data
Linalyl acetate	Not mutagenic[13]	Increased micronuclei frequency in human lymphocytes[14]
Isobornyl acetate	Not genotoxic[7]	No data
α -Terpinyl acetate	Not genotoxic[12]	Not clastogenic[12]

Read-Across Conclusion: The majority of the data from the analogues suggests a low potential for mutagenicity. Linalyl acetate showed a positive result in a micronucleus test, suggesting potential aneugenic activity[14]. However, Isobornyl acetate and α -Terpinyl acetate were negative for genotoxicity[7][12]. Given the conflicting data, and leaning on the negative results from the more structurally similar bicyclic and monocyclic analogues, **Nopyl acetate** is unlikely to be a potent genotoxic agent, but further testing would be required for confirmation.

Table 5: Repeated Dose Toxicity

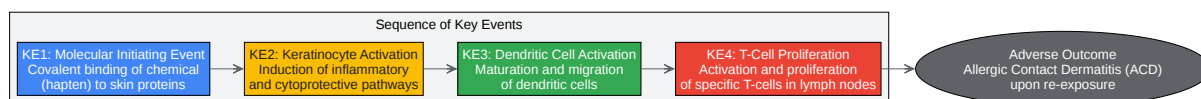
This table addresses the repeated dose toxicity data gap for **Nopyl acetate**.

Chemical	Study Duration	Species	NOAEL (No-Observed-Adverse-Effect Level)
Nopyl acetate (Target)	No Data	No Data	No Data
Linalyl acetate	28-day	Rat	148 mg/kg bw/day (based on linalool)[13]
Isobornyl acetate	13-week	Rat	15 mg/kg bw/day (based on nephrotoxicity)[9]
α -Terpinyl acetate	Not specified	Not specified	MOE > 100 (considered safe)[12]

Read-Across Conclusion: The analogues have established NOAELs from repeated dose studies. The most conservative value comes from Isobornyl acetate at 15 mg/kg bw/day, based on findings of nephrotoxicity in rats[9]. Based on a conservative read-across approach, a similar endpoint and potency level could be cautiously assumed for **Nopyl acetate** in the absence of specific data.

Mechanistic Insights: The Skin Sensitization Pathway

The process of skin sensitization is well-understood and has been described in an Adverse Outcome Pathway (AOP) by the Organisation for Economic Co-operation and Development (OECD). An AOP outlines the sequence of events from the initial chemical interaction with the skin to the final adverse effect, in this case, Allergic Contact Dermatitis (ACD).



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The Adverse Outcome Pathway (AOP) for skin sensitization.

This pathway illustrates that a chemical must first bind to skin proteins (Key Event 1), which then triggers responses in skin cells (Key Event 2), leading to the activation of immune cells (Key Events 3 and 4), and ultimately resulting in sensitization[4][5][15]. In vitro tests are designed to measure these key events.

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized OECD Test Guidelines (TG).

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

- **Principle:** This in vitro assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are a cause of genotoxicity. The test evaluates the ability of a chemical to cause a mutation that restores the bacteria's ability to synthesize the essential amino acid, allowing them to grow on a deficient medium[16].
- **Test System:** At least five strains of bacteria are typically used (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) to detect different types of mutations[17].
- **Method Summary:** The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian liver metabolism[18]. The mixture is plated on a minimal agar medium. After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow) is counted[19].
- **Interpretation of Results:** A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is typically at least double the background (solvent control) count in one or more strains[17].

In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method - OECD TG 442D)

- **Principle:** This assay addresses the second key event in the skin sensitization AOP: keratinocyte activation. It measures the activation of the Keap1-Nrf2-ARE cellular signaling pathway in keratinocytes, which is a key regulator of the cellular response to oxidative stress caused by sensitizing chemicals[15][20][21].
- **Test System:** A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) is used. These cells contain a luciferase gene under the control of an Antioxidant Response Element (ARE), a DNA sequence that binds the Nrf2 transcription factor[22].
- **Method Summary:** The keratinocyte cell line is exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours). If the chemical activates the Nrf2 pathway, the luciferase gene is expressed, producing light. The luminescence is measured and compared

to solvent controls[23]. Cell viability is also measured to ensure the observed effects are not due to cytotoxicity.

- Interpretation of Results: A chemical is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic[15].

28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

- Principle: This in vivo study provides information on the potential health hazards arising from repeated oral exposure to a chemical over a 28-day period. It helps identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL)[24][25][26].
- Test System: Typically, young adult rats are used. At least three dose groups and a control group are required, with a minimum of 5 male and 5 female animals per group[25].
- Method Summary: The test chemical is administered orally (e.g., by gavage or in the diet) daily for 28 days. Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically[27].
- Interpretation of Results: The results are evaluated to identify any treatment-related adverse effects. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed. This value is critical for deriving safe exposure levels for humans.

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